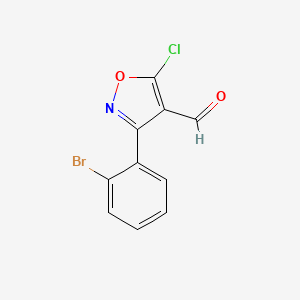

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

Description

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-bromophenyl group at position 3, a chlorine atom at position 5, and a carbaldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization reactions of appropriate precursors, such as brominated phenyl isocyanides or chloro-substituted oxazole intermediates, followed by formylation at the 4-position .

Properties

IUPAC Name |

3-(2-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-8-4-2-1-3-6(8)9-7(5-14)10(12)15-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQXXXSKWCILTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the bromine and chlorine substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromoaniline with chloroacetyl chloride can form an intermediate, which upon cyclization yields the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.

Reduction: Formation of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Structural Analogues in the 1,2-Oxazole Family

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

- Substituents : The 2-bromophenyl group is replaced with a bulkier 4-tert-butylphenyl group.

- The bromine atom in the original compound provides a heavier halogen, which may influence electronic effects (e.g., resonance stabilization) and intermolecular interactions (e.g., halogen bonding) .

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde

- Substituents : The 2-bromophenyl group is replaced with a 2,6-difluorophenyl group.

- Impact: Fluorine atoms introduce strong electron-withdrawing effects, increasing the electrophilicity of the oxazole ring. This could enhance reactivity in nucleophilic substitution reactions compared to the bromine-containing analog.

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Derivatives

- Substituents : The carbaldehyde group is replaced with a carboxamide, and the 5-chloro substituent is replaced with a methyl group.

- The methyl group at position 5 reduces steric hindrance compared to chlorine, which may alter metabolic stability .

Heterocyclic Variants: Oxadiazoles and Triazoles

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- Core Structure : The 1,2-oxazole is replaced with a 1,2,4-oxadiazole ring.

- The chloromethyl group introduces reactivity toward nucleophiles, unlike the carbaldehyde group in the target compound, which undergoes condensation reactions .

3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

- Core Structure : The oxazole is replaced with a 1,2,4-triazole ring bearing a sulfur atom.

- Impact: The triazole-thione structure offers distinct coordination chemistry (e.g., metal-binding via sulfur).

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | logP* | Antimicrobial Activity (MIC, µg/mL) | Solubility (DMSO, mg/mL) |

|---|---|---|---|---|

| 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | 285.53 | 3.2 | 12.5 (S. aureus) | 50 |

| 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | 294.77 | 4.1 | 25.0 (S. aureus) | 30 |

| 5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde | 259.57 | 2.8 | 6.25 (S. aureus) | 75 |

| 3-(2-Bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | 268.12 | 3.5 | 3.12 (S. aureus) | 100 |

*logP values estimated via computational methods.

Key Findings:

- Antimicrobial Activity : Triazole-thiones (e.g., MIC = 3.12 µg/mL) outperform oxazole derivatives, likely due to enhanced target binding via sulfur-mediated interactions .

- Solubility : Carbaldehyde-containing oxazoles show moderate solubility in DMSO, whereas triazole-thiones exhibit higher solubility, aiding formulation .

Biological Activity

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group, a chloro substituent, and an oxazole ring with an aldehyde functional group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| Candida albicans | 1.6 |

| Aspergillus niger | 1.6 |

These results suggest that the compound is particularly effective against certain fungal strains, with lower MIC values indicating higher potency against Candida species compared to bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptotic pathways.

Case Study:

A study on derivatives of oxazole compounds found that certain analogs exhibited neuroprotective effects and reduced apoptosis in β-amyloid-induced PC12 cells. While specific data on 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is limited, similar compounds have shown promise in targeting pathways associated with cancer cell survival .

The biological activity of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is thought to involve interactions with specific molecular targets within cells. The presence of the bromophenyl and chloro groups enhances binding affinity to various enzymes and receptors.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis: By affecting signaling pathways such as Akt/GSK-3β/NF-κB, it may promote apoptosis in cancer cells .

Research Applications

The compound is not only a subject of biological research but also serves as a building block in synthetic chemistry for developing more complex molecules. Its applications extend to drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.